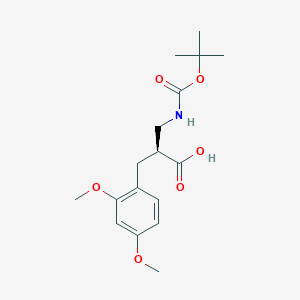
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a benzyl group at the first position, an ethylthio group at the second position, and a keto group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one can be synthesized through various methods. One common approach involves the reaction of 2-chloropyrimidine with benzylamine to form 1-benzyl-2-chloropyrimidine. This intermediate is then treated with sodium ethylthiolate to introduce the ethylthio group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Applications De Recherche Scientifique
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzyl-2-(methylthio)pyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of an ethylthio group.
1-benzyl-2-(phenylthio)pyrimidin-4(1H)-one: Contains a phenylthio group instead of an ethylthio group.
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-ol: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
62652-40-8 |
|---|---|
Formule moléculaire |
C13H14N2OS |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
1-benzyl-2-ethylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C13H14N2OS/c1-2-17-13-14-12(16)8-9-15(13)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clé InChI |
VEEFUHUXMISMMG-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(=O)C=CN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)








![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)

![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)

